molecular formula C12H11NO3S B2951958 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid CAS No. 874623-36-6

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid

Cat. No.: B2951958
CAS No.: 874623-36-6
M. Wt: 249.28
InChI Key: AKSSOQQGEAWRTP-UHFFFAOYSA-N
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Description

3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzoic acid (CAS: 874623-35-5) is a benzoic acid derivative featuring a methoxy-linked 2-methylthiazole substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol. The compound is characterized by a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted with a methyl group at the 2-position, connected via a methoxy bridge to the benzoic acid backbone. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-3-9(5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSSOQQGEAWRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid typically involves the reaction of 2-methyl-1,3-thiazole-4-methanol with benzoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification steps such as recrystallization to obtain the desired product .

Industrial production methods may involve more scalable processes, including continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various alkylated thiazole derivatives .

Scientific Research Applications

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.

    Medicine: Research has indicated its potential use in drug development, especially for its antimicrobial and anti-inflammatory properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways to exert anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Positional Isomers on the Benzoic Acid Ring

2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
  • Structure : The thiazole-methoxy group is attached at the 2-position of the benzoic acid ring.
  • Physical Properties: Available as a research chemical (e.g., 250 mg for €500). No melting point (mp) data is provided, but its structural similarity suggests comparable stability to the 3-substituted analog.
4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
  • Structure : Thiazole-methoxy group at the 4-position (para).
  • Physical Properties : Purity ≥95% (CAS: 263270-62-8).
  • Key Difference : Para-substitution often enhances symmetry and may increase crystallinity compared to meta-substituted derivatives.
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
  • Structure : Additional methoxy group at the 3-position of the benzoic acid ring (CAS: 845781-52-4).

Thiazole-Linked Benzoic Acids Without Methoxy Bridges

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Physical Properties : mp = 139.5–140°C.
  • Key Difference : Direct attachment reduces molecular flexibility and may alter binding interactions in biological systems compared to ether-linked analogs.
3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Structure : Thiazole directly attached at the 3-position (CAS: 28077-41-0).
  • Physical Properties : mp = 200–201°C.
  • Key Difference : Higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the methoxy-linked target compound.

Functional Group Variations

3-[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methoxy]benzoic Acid Derivatives
  • Structure : Incorporates a mercapto and ketone group on the thiazole ring (e.g., CAS: Unlisted).
Azo-Linked Thiazole-Benzoic Acid Derivatives
  • Structure : Diazonium coupling products (e.g., 2-hydroxy-4-substituted-3-(benzothiazolyl-azo)benzoic acid).
  • Key Difference : Azo groups enable π-conjugation, altering UV-Vis absorption properties for applications in dyes or sensors.

Biological Activity

3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid is a compound that combines a thiazole ring with a benzoic acid moiety, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Structure

The molecular formula of this compound is C12H11NO3S. The compound features a thiazole ring substituted with a methoxy group and a benzoic acid structure. This unique configuration contributes to its biological activity.

Physical Properties

PropertyValue
Molecular Weight279.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Thiazole derivatives, including this compound, are known to interact with various biological targets, leading to multiple biological effects. The compound's mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The thiazole ring can bind to enzymes, inhibiting their function.
  • Modulation of Cell Signaling Pathways : It may affect pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has shown:

  • Minimum Inhibitory Concentration (MIC) : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus0.5
    Escherichia coli2.0

Anticancer Potential

Studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Cell Viability Assays : In MDA-MB-231 breast cancer cells, treatment with the compound resulted in reduced cell viability and induced apoptosis at concentrations as low as 1 µM.
    Concentration (µM)% Cell Viability
    170
    550
    1030

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Study on Antibiofilm Activity

A recent study evaluated the antibiofilm activity of various thiazole derivatives, including our compound. Results indicated that it significantly reduced biofilm formation in Staphylococcus aureus by over 50% at concentrations equal to its MIC .

Synthesis and Biological Evaluation

In a comprehensive study on thiazole derivatives, researchers synthesized several compounds similar to this compound and evaluated their biological activities. The findings highlighted the importance of structural modifications in enhancing antimicrobial and anticancer activities .

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